molecular formula C8H12BNO3 B13457075 (2-(Aminomethyl)-4-methoxyphenyl)boronic acid CAS No. 1061223-47-9

(2-(Aminomethyl)-4-methoxyphenyl)boronic acid

Cat. No.: B13457075
CAS No.: 1061223-47-9
M. Wt: 181.00 g/mol
InChI Key: ORELHHVPJZXYCU-UHFFFAOYSA-N
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Description

(2-(Aminomethyl)-4-methoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its versatile applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminomethyl and a methoxy group. The unique structural features of this compound make it a valuable building block in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Aminomethyl)-4-methoxyphenyl)boronic acid typically involves the reaction of (2-formyl-4-methoxyphenyl)boronic acid with an amine source, such as ammonia or an amine derivative, followed by reduction. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in methanol, which facilitates the conversion of the formyl group to an aminomethyl group . The reaction is usually carried out at room temperature with stirring for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-(Aminomethyl)-4-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding boronic esters or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols under mild conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boronic esters or alcohols.

    Substitution: Amino derivatives, alkoxy derivatives, or thio derivatives.

Scientific Research Applications

(2-(Aminomethyl)-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-(Aminomethyl)-4-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can undergo rapid and reversible condensation with hydroxyl groups. The aminomethyl group further enhances the compound’s reactivity and selectivity by providing additional sites for interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the aminomethyl and methoxy groups, making it less versatile in certain applications.

    (2-(Aminomethyl)phenyl)boronic acid: Similar structure but without the methoxy group, which affects its reactivity and selectivity.

    (4-Methoxyphenyl)boronic acid: Lacks the aminomethyl group, limiting its applications in molecular recognition and biosensing.

Uniqueness

(2-(Aminomethyl)-4-methoxyphenyl)boronic acid stands out due to the presence of both aminomethyl and methoxy groups, which enhance its reactivity and selectivity in various chemical reactions. This unique combination of functional groups makes it a valuable compound in diverse fields of research and industry.

Properties

CAS No.

1061223-47-9

Molecular Formula

C8H12BNO3

Molecular Weight

181.00 g/mol

IUPAC Name

[2-(aminomethyl)-4-methoxyphenyl]boronic acid

InChI

InChI=1S/C8H12BNO3/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,11-12H,5,10H2,1H3

InChI Key

ORELHHVPJZXYCU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)OC)CN)(O)O

Origin of Product

United States

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